molecular formula C15H12FNO5S2 B11264872 Methyl 4-fluoro-3-[(furan-2-ylmethyl)sulfamoyl]-1-benzothiophene-2-carboxylate

Methyl 4-fluoro-3-[(furan-2-ylmethyl)sulfamoyl]-1-benzothiophene-2-carboxylate

Cat. No.: B11264872
M. Wt: 369.4 g/mol
InChI Key: JLXFDCJODAAGOX-UHFFFAOYSA-N
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Description

METHYL 4-FLUORO-3-{[(FURAN-2-YL)METHYL]SULFAMOYL}-1-BENZOTHIOPHENE-2-CARBOXYLATE is a complex organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This particular compound is characterized by the presence of a fluorine atom, a furan ring, and a sulfamoyl group, making it a unique and potentially valuable molecule in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-FLUORO-3-{[(FURAN-2-YL)METHYL]SULFAMOYL}-1-BENZOTHIOPHENE-2-CARBOXYLATE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate various functional groups, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include using more efficient catalysts, optimizing reaction conditions, and employing continuous flow chemistry techniques to enhance yield and reduce production time.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-FLUORO-3-{[(FURAN-2-YL)METHYL]SULFAMOYL}-1-BENZOTHIOPHENE-2-CARBOXYLATE can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The sulfamoyl group can be reduced to form amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the sulfamoyl group may produce amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure may allow it to interact with biological targets, making it useful in drug discovery and development.

    Medicine: Its potential biological activity could lead to the development of new therapeutic agents.

    Industry: The compound may find applications in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of METHYL 4-FLUORO-3-{[(FURAN-2-YL)METHYL]SULFAMOYL}-1-BENZOTHIOPHENE-2-CARBOXYLATE would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The presence of the fluorine atom and the sulfamoyl group could enhance its binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 4-FLUORO-3-{[(FURAN-2-YL)METHYL]SULFAMOYL}-1-BENZOTHIOPHENE-2-CARBOXYLATE is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity. The presence of the furan ring, fluorine atom, and sulfamoyl group makes it a versatile compound for various applications.

Properties

Molecular Formula

C15H12FNO5S2

Molecular Weight

369.4 g/mol

IUPAC Name

methyl 4-fluoro-3-(furan-2-ylmethylsulfamoyl)-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C15H12FNO5S2/c1-21-15(18)13-14(12-10(16)5-2-6-11(12)23-13)24(19,20)17-8-9-4-3-7-22-9/h2-7,17H,8H2,1H3

InChI Key

JLXFDCJODAAGOX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=C(C=CC=C2S1)F)S(=O)(=O)NCC3=CC=CO3

Origin of Product

United States

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